1-Cyclopropyl-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Description
Strategic Importance of Functionalized Pyrrolidine Scaffolds in Drug Discovery
The pyrrolidine ring system has emerged as a privileged scaffold in medicinal chemistry due to its unique combination of stereochemical complexity, pseudorotational flexibility, and synthetic tractability. In the case of 1-cyclopropyl-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, the core structure enables:
Three-Dimensional Pharmacophore Space : The non-planar pyrrolidine ring adopts multiple puckered conformations, allowing optimal positioning of substituents for target engagement. For the subject compound, molecular modeling suggests the 4-methoxyphenyl group occupies a pseudoequatorial position, while the cyclopropyl moiety adopts a pseudoaxial orientation, creating a distinct spatial arrangement for receptor binding.
Stereochemical Control : The presence of two stereocenters at C2 and C3 (as evidenced by the (2R,3R) configuration in related compounds) permits precise control over molecular geometry. This stereochemical definition is critical given that 3-R-methylpyrrolidine derivatives show 50-fold greater ERα antagonism compared to their S-isomers.
Synthetic Versatility : Recent methodologies enable efficient construction of polysubstituted pyrrolidine derivatives. The asymmetric Michael addition of 4-oxo-2-enoates with nitroalkanes achieves 97% enantiomeric excess for 5-methylpyrrolidine-3-carboxylic acid precursors, suggesting analogous routes could generate the target compound with high optical purity.
Physicochemical Optimization :
Role of Cyclopropyl and Aryl Substituents in Bioactive Molecule Design
The strategic incorporation of cyclopropyl and 4-methoxyphenyl groups addresses key challenges in modern drug development:
Cyclopropyl Group Contributions :
- Conformational Restriction : The 109° bond angles of the cyclopropane ring impose significant torsional constraint, locking the adjacent amide bond in a planar configuration favorable for hydrogen bonding interactions.
- Metabolic Stabilization : The high C-H bond dissociation energy (110 kcal/mol vs 98 kcal/mol for CH3 groups) reduces oxidative metabolism at this position. In pitavastatin analogs, cyclopropane substitution decreased CYP3A4-mediated clearance by 78%.
- Stereoelectronic Effects : The "banana bond" character of cyclopropane creates unique electronic environments, with NMR studies showing upfield shifts of 0.5 ppm for proximal carbonyl groups compared to straight-chain analogs.
4-Methoxyphenyl Group Optimization :
- Aromatic Stacking Potential : The methoxy group's electron-donating resonance (+M effect) enhances π-π interactions with aromatic residues in binding pockets. Molecular docking of similar structures shows 2.8 Å face-to-face distances with tyrosine residues.
- Electronic Modulation : Hammett substituent constants (σ = 0.12 for p-OCH3) indicate mild electron donation, which stabilizes charge-transfer complexes more effectively than strong donors (σ = -0.27 for p-NH2).
- Positional Isomer Effects : Comparative studies demonstrate 4-methoxy substitution confers 3-fold greater antibacterial activity in thiosemicarbazide derivatives compared to 3-methoxy analogs, suggesting similar positional advantages in pyrrolidine systems.
Synergistic Effects :
The combination of cyclopropyl and 4-methoxyphenyl groups creates a complementary electronic environment:
$$
\Delta E{\text{strain}} = 27.5 \ \text{kcal/mol} \quad (\text{Cyclopropane ring strain energy})
$$
$$
\mu{\text{total}} = 2.1 \ \text{D} \quad (\text{Dipole moment from methoxy group})
$$
Properties
IUPAC Name |
1-cyclopropyl-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-20-11-6-2-9(3-7-11)14-12(15(18)19)8-13(17)16(14)10-4-5-10/h2-3,6-7,10,12,14H,4-5,8H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVZZFZSCXRLKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(CC(=O)N2C3CC3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Cyclopropyl-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the Cyclopropyl Group: This step often involves the use of cyclopropyl halides in the presence of a base to facilitate nucleophilic substitution.
Attachment of the Methoxyphenyl Group: This can be done through a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and a Lewis acid catalyst.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often utilizing continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
1-Cyclopropyl-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl or methoxyphenyl groups, using reagents like sodium hydride or lithium diisopropylamide.
Hydrolysis: The ester or amide derivatives of the compound can be hydrolyzed under acidic or basic conditions to yield the carboxylic acid.
Common reagents and conditions used in these reactions include strong acids and bases, metal catalysts, and organic solvents. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Cyclopropyl-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, inhibiting their activity, or modulating signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Substituent Effects on the Benzene Ring
The 4-methoxyphenyl group in the target compound contrasts with substituents in the following analogs:
- Electron-Donating vs. Electron-Withdrawing Groups: The 4-methoxy group (electron-donating) may reduce oxidative activity compared to hydroxyl or chloro substituents, as seen in , where hydroxyl groups correlate with higher antioxidant capacity .
- Positional Effects : Substitution at the 2- or 5-position (e.g., 5-Cl, 2-OH in ) optimizes steric and electronic interactions with biological targets, whereas the 4-methoxy group in the target compound may favor π-π stacking in hydrophobic environments .
Cyclopropyl vs. Other Aliphatic Substituents
The cyclopropyl group at position 1 distinguishes the target compound from analogs with methyl or hydrogen substituents:
- Lipophilicity : Cyclopropane’s three-membered ring increases logP values relative to methyl, which could enhance blood-brain barrier penetration or tissue distribution.
Comparison with Spirocyclic and Heterocyclic Derivatives
describes 2'-cyclohexyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid, a spirocyclic analog with a cyclohexyl group. Key differences include:
- Ring Size and Complexity: The target compound’s monocyclic pyrrolidine core contrasts with spiro systems, which may exhibit distinct pharmacokinetic profiles due to increased molecular weight (327.42 g/mol in vs. ~290 g/mol for the target compound) .
- Synthetic Accessibility: Pyrrolidine derivatives are typically synthesized via cyclization of amino acids or condensation reactions (e.g., itaconic acid with aniline derivatives in ), whereas spirocyclic systems require more complex multi-step routes .
Functional Group Modifications at Position 3
The carboxylic acid group at position 3 is conserved across most analogs but varies in derivatives like hydrazides or amides:
- Hydrazide Derivatives : Replacing COOH with CONHNH₂ (as in ) enhances radical scavenging but may reduce metabolic stability due to hydrazine’s susceptibility to oxidation .
Biological Activity
1-Cyclopropyl-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H17NO4
- Molecular Weight : 275.3 g/mol
- CAS Number : 1239841-29-2
- Structure : The compound features a pyrrolidine ring with cyclopropyl and methoxyphenyl substituents, which are believed to contribute to its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 5-oxopyrrolidine derivatives, including this compound. The following findings summarize its anticancer activity:
- Cell Viability Assays : The compound was tested against A549 human lung adenocarcinoma cells using MTT assays. At a concentration of 100 µM, it demonstrated significant cytotoxic effects, reducing cell viability compared to control treatments like cisplatin .
- Mechanism of Action : The anticancer activity appears to be structure-dependent, with variations in substituents affecting potency. Compounds with specific functional groups exhibited enhanced cytotoxicity while minimizing effects on non-cancerous cells .
- Case Studies :
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated:
- Pathogen Resistance : The compound exhibited activity against multidrug-resistant strains of Staphylococcus aureus, including those resistant to linezolid and tedizolid. This suggests potential as a therapeutic agent in treating resistant infections .
- Testing Against Gram-positive Bacteria : In vitro tests revealed effectiveness against several clinically significant pathogens, including Klebsiella pneumoniae and Escherichia coli, indicating broad-spectrum antimicrobial potential .
Data Table: Biological Activity Summary
| Activity Type | Tested Pathogens/Cancer Cells | Concentration (µM) | Effect Observed |
|---|---|---|---|
| Anticancer | A549 (Lung Cancer) | 100 | Significant cytotoxicity |
| Antimicrobial | Staphylococcus aureus | Varies | Effective against resistant strains |
| Antimicrobial | Klebsiella pneumoniae | Varies | Broad-spectrum activity |
Q & A
Q. Advanced Research Focus
- Catalyst Screening : Testing Pd/C vs. PtO₂ for hydrogenation efficiency and selectivity .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance cyclization, while methanol/water mixtures improve solubility of intermediates .
- Temperature Gradients : Stepwise heating (e.g., 80°C for cyclization, room temperature for hydrogenation) minimizes side reactions .
How should researchers address discrepancies in reported spectroscopic data for related analogs?
Advanced Research Focus
Contradictions in NMR or IR data often stem from:
- Solvent Effects : Chemical shifts vary in DMSO-d₆ vs. CDCl₃; report solvent conditions explicitly .
- Tautomerism : Keto-enol equilibria in the 5-oxopyrrolidine moiety may alter peak positions; stabilize with deuterated solvents .
- Impurity Profiles : Use preparative HPLC to isolate pure fractions before analysis .
What safety precautions are recommended for handling this compound in laboratory settings?
Q. Basic Research Focus
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile intermediates (e.g., acetic acid) .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .
How can elemental analysis and mass spectrometry corroborate synthetic success?
Q. Basic Research Focus
- Elemental Analysis : Compare experimental C/H/N values (e.g., C: 60.2%, H: 5.1%, N: 7.2%) with theoretical calculations to detect impurities .
- High-Resolution MS : Confirm molecular formula (e.g., C₁₆H₁₇NO₄) with <2 ppm error .
What strategies enable functionalization of the carboxylic acid group for derivative synthesis?
Q. Advanced Research Focus
- Esterification : React with ethanol/H₂SO₄ to form ethyl esters, improving solubility for biological assays .
- Amide Coupling : Use EDC/HOBt to conjugate with amines, generating analogs for structure-activity relationship (SAR) studies .
- Salt Formation : Neutralize with bases (e.g., NaOH) to prepare sodium salts for crystallography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
